molecular formula C6H5Cl3N2O2 B2624116 2-Amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride CAS No. 1864073-68-6

2-Amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride

Cat. No. B2624116
CAS RN: 1864073-68-6
M. Wt: 243.47
InChI Key: SLMKWZDYCGXROL-UHFFFAOYSA-N
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Description

2-Amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1864073-68-6 . Its IUPAC name is 2-amino-4,6-dichloronicotinic acid hydrochloride . The molecular weight of this compound is 243.48 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4Cl2N2O2.ClH/c7-2-1-3 (8)10-5 (9)4 (2)6 (11)12;/h1H, (H2,9,10) (H,11,12);1H . This indicates the presence of two chlorine atoms, two nitrogen atoms, and one carboxylic acid group in the molecule.

Scientific Research Applications

Organic Synthesis

The compound is used in the field of organic synthesis . It is involved in aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

Building Pyrimidine-based Compound Precursors

This compound allows the building of pyrimidine-based compound precursors of N-heterocyclic systems . Functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .

Researching Synthetic Methods

The compound is used in researching and exploring synthetic methods to produce significant classes of heterocyclic systems . Halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines .

Incorporating Complexity and Molecular Diversity

In studies exploring the conditions for incorporating complexity and molecular diversity on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, several conditions were tested—including changes in solvents, bases, and heating sources .

Herbicide Production

Aminopyralid, a pyridine carboxylic acid auxinic herbicide, is used in pastures, non-crop, and rangelands areas . It has been used to control Canada Thistle (Cirsium arvense), a weed in a variety of crops .

Elemental Analysis

The compound is used in elemental analysis carried out on a Perkin-Elmer instrument .

properties

IUPAC Name

2-amino-4,6-dichloropyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2.ClH/c7-2-1-3(8)10-5(9)4(2)6(11)12;/h1H,(H2,9,10)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMKWZDYCGXROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)N)C(=O)O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride

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